methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate
Description
Methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring:
- An imidazo[2,1-b][1,3]thiazole core with a 3-nitrophenyl substituent at position 6.
- A methyl group at position 3 of the core.
- A piperidine-4-carboxylate methyl ester linked via a carbonyl group at position 2.
Properties
IUPAC Name |
methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-12-17(18(25)22-8-6-13(7-9-22)19(26)29-2)30-20-21-16(11-23(12)20)14-4-3-5-15(10-14)24(27)28/h3-5,10-11,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJIOLAUZXDAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces the ethyl ester derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazo[2,1-b][1,3]thiazole core and the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a drug candidate due to its structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazoles possess anticancer properties. The presence of the nitrophenyl group may enhance this activity by modulating signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : Some imidazo[2,1-b][1,3]thiazole derivatives have shown effectiveness against various bacterial strains. The compound could be further explored for its potential as an antimicrobial agent.
Biological Studies
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or receptors:
- Enzyme Inhibition : The compound may serve as a scaffold for designing inhibitors targeting enzymes involved in disease processes such as cancer or infectious diseases.
Pharmacology
The pharmacokinetic properties of the compound are crucial for its development as a therapeutic agent:
- Bioavailability Studies : Understanding how well the compound is absorbed and metabolized in biological systems is essential for assessing its therapeutic potential.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer effects of a series of imidazo[2,1-b][1,3]thiazole derivatives. The results indicated that compounds similar to methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Para-Nitro vs. Meta-Nitro Substituents
- Ethyl 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 860260-68-0): Substituent: 4-nitrophenyl (para-nitro) instead of 3-nitrophenyl (meta-nitro).
Amino vs. Nitro Substituents
- tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate: Substituent: 2-aminophenyl (electron-donating) instead of 3-nitrophenyl.
Ester Group Modifications
Ethyl vs. Methyl Esters
- Ethyl 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate :
- Ester: Ethyl group instead of methyl.
- Impact: Ethyl esters typically exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Carboxylic Acid vs. Ester Derivatives
Heterocyclic Modifications
Piperidine vs. Piperazine Linkers
- tert-Butyl piperazine-1-carboxylate derivative: Heterocycle: Piperazine (additional nitrogen) instead of piperidine.
Core Saturation Differences
Physicochemical Properties
*Calculated based on molecular formulas.
Key Findings
Substituent Position : Meta-nitro groups (target) vs. para-nitro (analogs) influence electronic properties and steric interactions.
Ester Groups : Methyl esters (target) balance lipophilicity and solubility better than ethyl or tert-butyl esters.
Heterocycles : Piperidine in the target may offer better metabolic stability than piperazine derivatives.
Core Rigidity : The unsaturated imidazothiazole core in the target likely enhances binding affinity compared to dihydro analogs.
Biological Activity
Methyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₉N₃O₄S
- Molecular Weight : 303.29 g/mol
- CAS Number : 1131580-31-8
The compound's biological activity is primarily linked to its structural features, particularly the imidazo-thiazole core which is known for its diverse pharmacological effects. Research indicates that similar compounds can inhibit key signaling pathways involved in cancer progression, particularly through the inhibition of focal adhesion kinase (FAK), a protein implicated in various cancers including mesothelioma and pancreatic cancer .
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- In vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines. One study reported IC₅₀ values ranging from 0.59 to 2.81 µM against mesothelioma cell lines .
- Mechanism : The antitumor effects are associated with the inhibition of phospho-FAK and enhanced expression of gemcitabine transporters, suggesting a synergistic effect when combined with established chemotherapeutics .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various assays:
- Minimum Inhibitory Concentration (MIC) : Similar thiazole derivatives exhibited MIC values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
